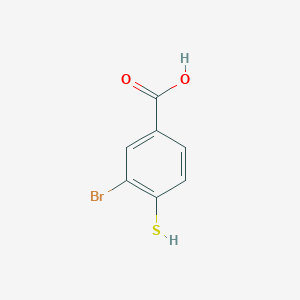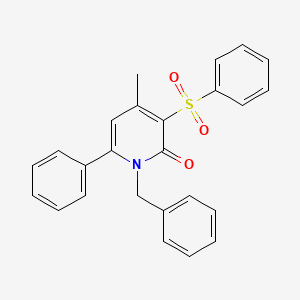
1-benzyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone, also known as BMPP, is a novel synthetic compound with a wide range of applications in the field of biochemistry, pharmacology, and drug discovery. BMPP is a highly versatile compound, with a unique structure, and can be used as a substrate for various biochemical and pharmacological studies, as well as a tool for drug discovery. BMPP has been extensively studied in recent years, and its potential applications in the laboratory and in clinical settings are becoming increasingly evident.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
1-Benzyl-4-methyl-6-phenyl-3-(phenylsulfonyl)-2(1H)-pyridinone and its derivatives are of interest due to their complex molecular structures and potential applications in medicinal chemistry and materials science. For instance, the synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has been reported, highlighting the diverse molecular conformations and potential for hydrogen bonding in zero, one, and two dimensions. These compounds demonstrate the significance of molecular structure in the development of pharmaceuticals and advanced materials (Sagar et al., 2017).
Antimicrobial Activity
Research into new heterocycles based on the pyrazole framework, similar to this compound, has shown promising antimicrobial activity. These studies are crucial for developing new antibiotics and understanding the relationship between chemical structure and biological activity (El‐Emary et al., 2002).
Drug Delivery Systems
The encapsulation of lipophilic derivatives in water-soluble metalla-cages has been explored for drug delivery applications. Such studies indicate the potential of this compound derivatives for targeted delivery and release of therapeutic agents, showcasing the compound's versatility in biomedical applications (Mattsson et al., 2010).
Coordination Chemistry and Metal Complexes
The structural characterization of metal complexes involving similar sulfonamido compounds reveals insights into coordination chemistry. These findings are pivotal for the development of catalysis, molecular recognition, and electronic materials, demonstrating the compound's utility in synthesizing complex inorganic-organic hybrid structures (Sousa et al., 2001).
Environmental Remediation
Compounds with similar structures have been studied for environmental applications, such as in the heat-activated persulfate oxidation of pollutants. This research highlights the potential for using this compound derivatives in remediation strategies to address challenging environmental pollutants (Park et al., 2016).
Mécanisme D'action
Target of Action
The identification of a compound’s targets is a crucial step in understanding its mechanism of action. This process often involves complex bioinformatics and experimental procedures .
Mode of Action
The exact mode of action of CHEMBL562654 is not fully elucidated. Understanding how a compound interacts with its targets is essential for predicting its effects. This typically involves studying the compound’s structure and its binding affinity to its targets .
Biochemical Pathways
It’s known that compounds can affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body .
Result of Action
Understanding these effects can provide insights into the compound’s therapeutic potential and possible side effects .
Action Environment
The environment in which CHEMBL562654 acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s action .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-4-methyl-6-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-19-17-23(21-13-7-3-8-14-21)26(18-20-11-5-2-6-12-20)25(27)24(19)30(28,29)22-15-9-4-10-16-22/h2-17H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFBODQXMGNAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)
![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid](/img/structure/B2727304.png)
![[4-[4-(thiophene-2-carbonyloxy)phenyl]sulfanylphenyl] Thiophene-2-carboxylate](/img/structure/B2727307.png)
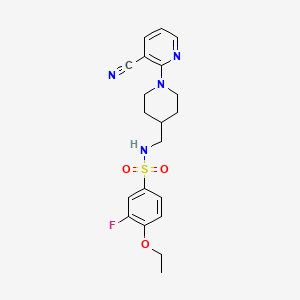
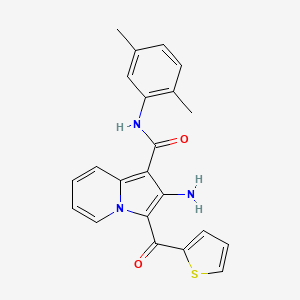
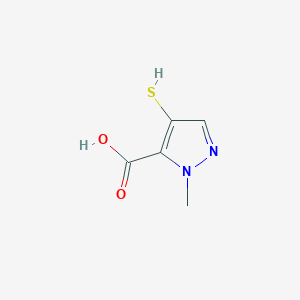
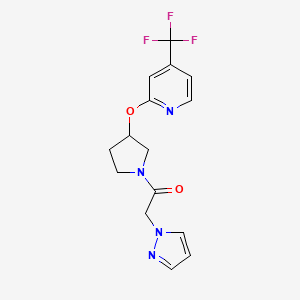
![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)
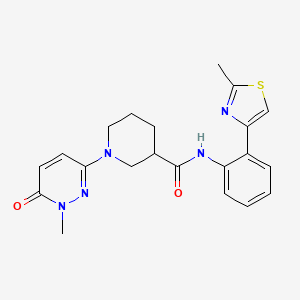
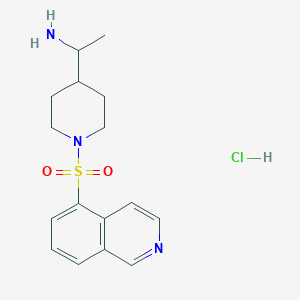
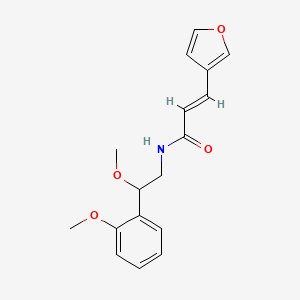
![5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2727320.png)

